1-(3,5-Dihydro-2H-4,1-benzoxazepin-1-yl)prop-2-en-1-one
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Overview
Description
1-(3,5-Dihydro-2H-4,1-benzoxazepin-1-yl)prop-2-en-1-one is a compound belonging to the benzoxazepine family. Benzoxazepines are heterocyclic compounds containing a seven-membered ring fused to a benzene ring, incorporating nitrogen and oxygen atoms. These compounds have garnered significant interest due to their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Dihydro-2H-4,1-benzoxazepin-1-yl)prop-2-en-1-one typically involves the cyclization of substituted isoindole derivatives. One common method includes the reaction of ortho-hydroxyacetophenone with N-benzylpiperidone, followed by esterification with biologically active salicylanilides . Another approach involves the Cu(I)-catalyzed cycloaddition of azido-alkynes .
Industrial Production Methods: Industrial production of benzoxazepine derivatives often employs microwave heating to synthesize pyrimido-oxazepine analogs . This method is advantageous due to its efficiency and ability to produce high yields under relatively mild conditions.
Chemical Reactions Analysis
Types of Reactions: 1-(3,5-Dihydro-2H-4,1-benzoxazepin-1-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(3,5-Dihydro-2H-4,1-benzoxazepin-1-yl)prop-2-en-1-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: It has been studied for its potential anticancer properties, particularly in breast cancer cells.
Industry: The compound is utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3,5-Dihydro-2H-4,1-benzoxazepin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound has been found to induce cell cycle arrest in the G2/M phase, leading to apoptosis in cancer cells . This effect is mediated through the modulation of key signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
- 2,2-Dimethyl-4-[(E)-2-(4-methylphenyl)ethenyl]-2,3-dihydro-1,5-benzoxazepine (RS01)
- 4-[(E)-2-(2-Chlorophenyl)ethenyl]-2,2-dimethyl-2,3-dihydro-1,5-benzoxazepine (RS05)
- 2,2,4-Trimethyl-2,3-dihydrobenzothiazepine (RS11)
- 2,2,4-Trimethyl-2,3-dihydrobenzoxazepine (RS12)
Uniqueness: 1-(3,5-Dihydro-2H-4,1-benzoxazepin-1-yl)prop-2-en-1-one stands out due to its specific structural features and biological activities. Its ability to induce cell cycle arrest and apoptosis in cancer cells makes it a promising candidate for further research and development in anticancer therapies .
Properties
IUPAC Name |
1-(3,5-dihydro-2H-4,1-benzoxazepin-1-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-2-12(14)13-7-8-15-9-10-5-3-4-6-11(10)13/h2-6H,1,7-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHVOMJQDVJSYQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCOCC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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